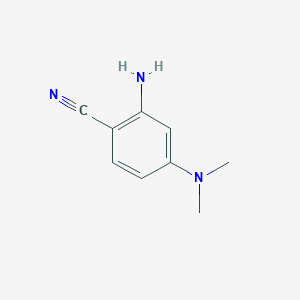

2-Amino-4-(dimethylamino)benzonitrile

Description

Structural Classification within Aminobenzonitriles

From a structural standpoint, 2-Amino-4-(dimethylamino)benzonitrile belongs to the family of aminobenzonitriles. The core of the molecule is a benzonitrile (B105546) unit, which consists of a benzene (B151609) ring with a cyano (-C≡N) substituent. The defining features are the two nitrogen-containing functional groups attached to the aromatic ring:

An amino group (-NH₂) at the 2-position (ortho to the cyano group).

A dimethylamino group (-N(CH₃)₂) at the 4-position (para to the cyano group).

The nitrile group acts as an electron-acceptor due to the high electronegativity of the nitrogen atom and its triple bond character. Conversely, both the amino and dimethylamino groups are strong electron-donors, capable of pushing electron density into the aromatic π-system. This arrangement of electron-donating and electron-accepting moieties on the same aromatic ring classifies the molecule as a "push-pull" or donor-acceptor system.

This specific substitution pattern distinguishes it from the archetypal aminobenzonitrile, 4-(dimethylamino)benzonitrile (B74231) (DMABN), which lacks the amino group at the 2-position. The presence of this additional amino group introduces a more complex electronic environment, influencing the molecule's geometry and charge distribution.

| Property | This compound |

| Molecular Formula | C₉H₁₁N₃ cymitquimica.com |

| Molecular Weight | 161.20 g/mol cymitquimica.com |

| CAS Number | 28340-63-8 cymitquimica.com |

| Synonyms | 4-Dimethylaminoanthranilonitrile cymitquimica.com |

Historical Perspective of Related Donor-Acceptor Systems in Photophysics Research

The scientific interest in molecules like this compound is deeply connected to the study of intramolecular charge transfer (ICT) phenomena. beilstein-journals.org The historical foundation for this research was largely built upon studies of a simpler, related molecule: 4-(dimethylamino)benzonitrile (DMABN). chemicalbook.com

In the 1970s, DMABN became a model compound for investigating a photophysical process known as Twisted Intramolecular Charge Transfer (TICT). scispace.com Researchers observed that when DMABN is excited by light, it can exhibit dual fluorescence—meaning it emits light at two different wavelengths. acs.orgontosight.ai This unusual behavior was explained by the TICT model, which proposes the following steps:

Upon photoexcitation, the molecule is promoted to a locally excited (LE) state, where the geometry is largely planar.

In polar solvents, the molecule can then undergo a conformational change, where the dimethylamino donor group twists relative to the plane of the benzonitrile acceptor. scispace.comrsc.org

This twisting leads to the formation of a highly polar, stabilized charge-transfer state, known as the TICT state, where a full electron has been transferred from the donor to the acceptor. ontosight.airesearchgate.net

The molecule can then return to the ground state by emitting light from either the LE state (higher energy, shorter wavelength) or the TICT state (lower energy, longer wavelength), resulting in dual fluorescence. scispace.com

This discovery of TICT states in DMABN spurred decades of research into a vast array of donor-acceptor molecules. rsc.org Scientists began systematically modifying the structure of DMABN and other aromatic systems to tune their photophysical properties, leading to the synthesis and investigation of derivatives like this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-(dimethylamino)benzonitrile (DMABN) | C₉H₁₀N₂ | 146.19 chemicalbook.com | 1197-19-9 sigmaaldrich.com |

| 2-Aminobenzonitrile (B23959) | C₇H₆N₂ | 118.14 | 1885-29-6 nih.gov |

| 4-Aminobenzonitrile | C₇H₆N₂ | 118.14 | 873-74-5 |

Significance in Contemporary Chemical Research

The study of this compound and related polysubstituted aminobenzonitriles remains a significant area of contemporary research. The introduction of the second donor group (the -NH₂ at the 2-position) provides a mechanism for fine-tuning the electronic and photophysical behavior compared to the parent DMABN molecule.

Current research significance is centered on several key areas:

Modulation of TICT States: The additional amino group alters the electronic landscape and can introduce steric effects, influencing the energetics and dynamics of TICT state formation. This allows for a deeper understanding of the structure-property relationships that govern intramolecular charge transfer.

Development of Molecular Sensors and Probes: Molecules exhibiting TICT are often highly sensitive to their local environment. scispace.com Their fluorescence properties can change dramatically with solvent polarity or viscosity. This makes them promising candidates for developing fluorescent sensors that can probe microenvironments, such as in biological systems or polymer matrices.

Materials for Optoelectronics: Donor-acceptor molecules with efficient charge transfer characteristics are fundamental to the design of organic light-emitting diodes (OLEDs), organic photovoltaics (solar cells), and other optoelectronic devices. mdpi.comstonybrook.edu By modifying the donor and acceptor strengths and the molecular geometry, researchers can control properties like emission color, quantum yield, and charge mobility. The study of compounds like this compound contributes to the rational design of new materials for these advanced applications. researchgate.netrsc.org

In essence, while DMABN provided the foundational model for understanding TICT, more complex derivatives such as this compound offer a platform for refining this understanding and designing functional molecules with precisely tailored properties for modern chemical and materials science applications.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-(dimethylamino)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-12(2)8-4-3-7(6-10)9(11)5-8/h3-5H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSHGMMTXAGGMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Amino 4 Dimethylamino Benzonitrile

Established Synthetic Pathways for Substituted Benzonitriles

Traditional organic synthesis provides a robust toolbox for constructing substituted benzonitriles. These methods often involve multiple steps and rely on the principles of functional group interconversion and directing group effects in aromatic substitution reactions.

Multi-step synthesis is a cornerstone of organic chemistry, allowing for the assembly of complex molecules from simpler precursors. For a compound like 2-Amino-4-(dimethylamino)benzonitrile, a logical approach involves starting with a commercially available, appropriately substituted benzene (B151609) ring and modifying it through sequential reactions.

One common strategy for synthesizing aminobenzonitriles involves the dehydration of the corresponding aminobenzamide. patsnap.comresearchmap.jp This can be achieved using various dehydrating agents. For instance, a patented method describes the synthesis of aminobenzonitrile from aminobenzamide using thionyl chloride, which serves as both an amino-protecting agent and a dehydrating agent, followed by hydrolysis to remove the protecting group. patsnap.com

Another versatile multi-step approach is the reduction of a nitrobenzonitrile precursor. The synthesis could begin with a dinitro or nitro-halo-benzonitrile, followed by selective reduction of the nitro group(s) and introduction of the desired amino functionalities. For example, p-aminobenzonitrile can be synthesized from p-nitrotoluene through an ammoxidation process. google.com

A plausible multi-step pathway to the target compound could commence from 4-chloro-2-nitrobenzonitrile. The synthesis would proceed via two key steps:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom, activated by the electron-withdrawing nitro and cyano groups, can be displaced by dimethylamine (B145610) to form 4-(dimethylamino)-2-nitrobenzonitrile.

Reduction of the Nitro Group: The nitro group can then be selectively reduced to a primary amine using standard reducing agents like tin(II) chloride (SnCl2) in acidic media, catalytic hydrogenation (e.g., H2/Pd-C), or other methods, yielding the final product, this compound.

The table below summarizes common reagents used for these transformations.

| Transformation | Reagent/Catalyst | Typical Conditions |

|---|---|---|

| Amide Dehydration | Thionyl Chloride (SOCl2) | Inert solvent (e.g., Toluene), elevated temperature. chemicalbook.com |

| Amide Dehydration | Phenylphosphonic dichloride (PhPOCl2) | Pyridine, 60 °C. researchmap.jp |

| Nitro Group Reduction | SnCl2 / HCl | Acidic aqueous solution. |

| Nitro Group Reduction | H2 / Palladium on Carbon (Pd/C) | Pressurized hydrogen, various solvents (e.g., Ethanol, Ethyl Acetate). |

| Nucleophilic Aromatic Substitution | Dimethylamine ((CH3)2NH) | Polar aprotic solvent (e.g., DMSO, DMF), often with base. |

Achieving the correct 2,4-substitution pattern relative to the cyano group is a significant challenge that hinges on regioselective control. The directing effects of the substituents play a crucial role. Both the amino and dimethylamino groups are strong ortho-, para-directing activators, while the cyano group is a meta-directing deactivator.

Synthesizing the target molecule requires strategies that overcome or utilize these directing effects. Starting with a precursor where the regiochemistry is already established is often the most effective approach, as described in the SNAr route above.

Alternative regioselective methods in the broader context of aromatic synthesis include:

Directed Ortho-Metalation (DoM): A directing group on the ring (e.g., an amide or protected amine) can direct a strong base (like an organolithium reagent) to deprotonate the adjacent ortho position, which can then be quenched with an electrophile.

Transition-Metal-Catalyzed C-H Amination: Directing groups can also be used to guide transition metal catalysts to functionalize a specific C-H bond with an amine. While challenging, iron-catalyzed C-F amination has been shown to proceed with complete regiocontrol in specific systems. nih.gov

For the synthesis of substituted aminobenzonitriles, transition-metal-free, base-promoted reactions have been developed. For example, polysubstituted 4-aminoquinolines can be synthesized from 2-aminobenzonitriles and ynones, showcasing a regioselective annulation strategy. cardiff.ac.uk

Emerging Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry increasingly emphasizes the development of efficient, environmentally friendly methods. These include novel catalytic systems and the use of benign reaction media.

Catalysis offers pathways to nitriles and amines that are often more efficient and selective than stoichiometric methods.

Catalytic Ammoxidation: The synthesis of aromatic nitriles can be achieved through the direct ammoxidation of alkylbenzenes. For p-aminobenzonitrile, a catalytic method using a fluidized bed reactor with a nitrobenzene (B124822) substituent and ammonia (B1221849) has been disclosed. google.com

Oxidative Conversion: Primary amines can be converted to nitriles using oxidants like trichloroisocyanuric acid in the presence of a catalytic amount of TEMPO. organic-chemistry.org A copper-catalyzed dehydrogenation cascade of alcohols with aqueous ammonia also provides a route to nitriles. organic-chemistry.org

Organocatalysis: The Strecker reaction, a classic method for forming α-aminonitriles, has been significantly advanced through the use of organocatalysts, which can provide products with high enantioselectivity. mdpi.com While not directly applicable to aromatic aminobenzonitriles, this highlights the power of catalysis in C-N and C-CN bond formation.

Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification and catalyst recycling. Nano copper ferrite (B1171679) (CuFe2O4) has been demonstrated as a reusable heterogeneous catalyst for the synthesis of α-aminonitriles under mild, green conditions (room temperature, water as solvent). scispace.com

| Catalytic Method | Catalyst System | Transformation | Reference |

|---|---|---|---|

| Aerobic Dehydrogenation | CuI / bpy / TEMPO / O2 | Alcohols + aq. NH3 → Nitriles | organic-chemistry.org |

| Oxidative Conversion | Trichloroisocyanuric acid / TEMPO | Primary Amines → Nitriles | organic-chemistry.org |

| Strecker-type Reaction | Nano CuFe2O4 | Aldehydes + Amines + TMSCN → α-Aminonitriles | scispace.com |

| Ammoxidation | Proprietary Solid Catalyst | p-Nitrotoluene + NH3 → p-Aminobenzonitrile | google.com |

Green chemistry principles aim to reduce waste, avoid hazardous substances, and improve energy efficiency. In the context of benzonitrile (B105546) synthesis, several strategies align with these goals:

Avoiding Toxic Reagents: Traditional cyanation methods often use highly toxic reagents like KCN or HCN. Newer methods seek alternatives. For instance, α-aminonitriles can be synthesized from aminoacetonitrile (B1212223) using ammonium (B1175870) salts as catalysts, avoiding the need for a separate, toxic cyanation reagent. researchgate.net The use of aqueous ammonia as both a nitrogen source and solvent also provides a greener alternative for converting alkyl halides to nitriles. organic-chemistry.org

Use of Green Solvents: Water is an ideal green solvent. The nano copper ferrite-catalyzed synthesis of α-aminonitriles is a prime example of a reaction performed in water. scispace.com Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and urea, have also been employed as efficient and ecofriendly catalysts for nitrile synthesis from aldehydes under solvent-free conditions. organic-chemistry.org

Atom Economy: Reactions that incorporate most of the atoms from the starting materials into the final product are considered atom-economical. Catalytic additions and one-pot reactions, where multiple steps are performed in the same vessel without isolating intermediates, are generally more atom-economical and reduce solvent waste and energy consumption. google.com The hydration of nitriles to amides is another example of a 100% atom-economical reaction. researchgate.net

Derivatization and Structural Modification for Research Probes

The structure of this compound, featuring a primary amino group, a tertiary amino group, and a nitrile, offers multiple sites for derivatization. This potential for modification makes it an interesting scaffold for developing chemical tools and research probes.

The primary amino group at the C2 position is the most likely site for selective derivatization. It can react with a wide range of reagents to form amides, sulfonamides, imines, and other functional groups. This is a common strategy used in biomedical analysis to enhance the detectability of amino compounds in techniques like HPLC or mass spectrometry. ddtjournal.comactascientific.com

Several derivatizing agents are designed to react specifically with primary amines: mdpi.com

N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB): This reagent reacts with amino acids and peptides, introducing a protonatable dimethylamino group that enhances the signal in positive-ion electrospray ionization mass spectrometry. nih.govresearchgate.net

Dansyl Chloride: This classic reagent reacts with primary and secondary amines to yield highly fluorescent sulfonamide adducts.

Fluorescamine: Reacts with primary amines to form fluorescent pyrrolinone products.

The core structure is related to 4-(Dimethylamino)benzonitrile (B74231) (DMABN), a well-known molecule in photophysics. sigmaaldrich.com DMABN exhibits dual fluorescence due to a twisted intramolecular charge transfer (TICT) excited state. It is plausible that this compound would also possess interesting fluorescent properties. Derivatization of the C2-amino group could be used to:

Tune Photophysical Properties: Attaching different functional groups could alter the absorption and emission wavelengths, quantum yield, and sensitivity to the local environment (e.g., polarity, viscosity).

Develop Molecular Probes: The derivative could be designed as a fluorescent probe for detecting specific analytes or biological events. mdpi.com For example, a receptor for a metal ion or a reactive group for a specific biomolecule could be appended, with the binding event signaled by a change in fluorescence. Molecular beacons, for instance, use a fluorophore and a quencher to report on hybridization events. mdpi.com

Synthesis of Fluorescent Amino Acid Conjugates

A review of scientific literature does not provide specific examples of this compound being directly utilized as a precursor for the synthesis of fluorescent amino acid conjugates. Research in this area has employed isomers of this compound, such as 2-amino-5-(dimethylamino)benzonitrile, to construct fluorescent amino acids like 7-(dimethylamino)acridon-2-ylalanine (Dad). nih.gov However, methodologies detailing the conjugation of the specific this compound scaffold to an amino acid backbone are not available in the reviewed literature.

Preparation of Functionalized Analogues

The reactive amino and nitrile functionalities of 2-aminobenzonitriles, including the 4-(dimethylamino) substituted variant, serve as key synthons for constructing nitrogen-containing heterocyclic systems such as quinolines and quinazolinones. These scaffolds are of significant interest in medicinal chemistry and materials science.

Synthesis of 4-Aminoquinoline (B48711) Derivatives

A general and effective strategy for synthesizing 4-aminoquinoline derivatives involves a two-step process starting from a 2-aminobenzonitrile (B23959). researchgate.netconnectjournals.com This methodology is applicable to this compound for the preparation of 6-(dimethylamino)-4-aminoquinolines.

The first step is a condensation reaction between the 2-amino group of the benzonitrile and an aliphatic aldehyde or ketone. This reaction is typically catalyzed by a base, such as sodium hydroxide (B78521), to form an intermediate imine. researchgate.netconnectjournals.com The subsequent and key step is an intramolecular cyclization of the generated imine. This annulation is promoted by a stronger base, like potassium tert-butoxide (tBuOK), leading to the formation of the quinoline (B57606) ring system with an amino group at the 4-position. researchgate.netconnectjournals.com The process is notable for its high yields, generally ranging from 75–85%. researchgate.net

Table 1: Synthesis of 6-(Dimethylamino)-4-aminoquinoline Analogues This table is a representative model based on the general methodology described in the sources. researchgate.netconnectjournals.com

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Step 1 Conditions (Imination) | Step 2 Conditions (Cyclization) | Product |

|---|---|---|---|---|

| This compound | Acetone | NaOH, Solvent | tBuOK, 0°C | 4-Amino-6-(dimethylamino)-2-methylquinoline |

| This compound | Butanal | NaOH, Solvent | tBuOK, 0°C | 4-Amino-3-ethyl-6-(dimethylamino)quinoline |

| This compound | Cyclohexanone | NaOH, Solvent | tBuOK, 0°C | 4-Amino-1,2,3,4-tetrahydro-9-(dimethylamino)acridine |

Synthesis of Quinazolinone Derivatives

Another significant application of 2-aminobenzonitriles is in the synthesis of quinazolinones. A sustainable protocol utilizes a Ruthenium(II) complex to catalyze a tandem reaction that transforms 2-aminobenzonitriles directly into quinazolinone scaffolds. rsc.org This process employs an alcohol-water system, where the alcohol serves as a reactant. The reaction is versatile, accommodating various aliphatic alcohols to produce a range of quinazolinone derivatives in good to excellent yields. rsc.org When applied to this compound, this method would yield 6-(dimethylamino)quinazolin-4(3H)-one derivatives. The practical applicability of this protocol has been demonstrated through the preparative scale synthesis of various heterocycles. rsc.org

Table 2: Synthesis of 6-(Dimethylamino)quinazolin-4(3H)-one Analogues This table is a representative model based on the general methodology described in the source. rsc.org

| Reactant 1 | Reactant 2 (Alcohol) | Conditions | Product |

|---|---|---|---|

| This compound | Methanol | Ru(II) catalyst, H₂O | 6-(Dimethylamino)quinazolin-4(3H)-one |

| This compound | Ethanol | Ru(II) catalyst, H₂O | 2-Methyl-6-(dimethylamino)quinazolin-4(3H)-one |

| This compound | Benzyl alcohol | Ru(II) catalyst, H₂O | 2-Phenyl-6-(dimethylamino)quinazolin-4(3H)-one |

Synthesis of 2-Amino-4-iminoquinazoline Derivatives

Further demonstrating the versatility of the 2-aminobenzonitrile core, research has shown its utility in synthesizing 2-amino-4-iminoquinazolines. This transformation is achieved through a [4+2] annulation reaction with N-benzyl cyanamides, mediated by acid. mdpi.com This method provides a direct route to this specific class of quinazoline (B50416) derivatives, highlighting a different reaction pathway that leverages both the amino and nitrile groups of the starting material. mdpi.com

Spectroscopic Characterization and Structural Elucidation of 2 Amino 4 Dimethylamino Benzonitrile and Analogues

Vibrational and Rotational Spectroscopy Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's structure by probing its vibrational modes.

Infrared (IR) Spectroscopic Analysis

The IR spectrum of 2-Amino-4-(dimethylamino)benzonitrile is characterized by the vibrational frequencies of its constituent functional groups. A strong absorption band is anticipated around 2220 cm⁻¹, which is indicative of the C≡N (nitrile) stretching vibration. This is a characteristic peak for benzonitrile (B105546) derivatives. For comparison, in the related compound 2-amino-4-chlorobenzonitrile, the nitrile stretch is observed at 2211 cm⁻¹. analis.com.my

The amino (-NH₂) and dimethylamino (-N(CH₃)₂) groups also give rise to distinct IR bands. The N-H stretching vibrations of the primary amino group are expected in the region of 3300-3500 cm⁻¹. In 2-amino-4-chlorobenzonitrile, these appear at 3452 and 3363 cm⁻¹. analis.com.my The C-N stretching vibrations of the aromatic amine and dimethylamino groups, as well as the various C-H vibrations of the aromatic ring and methyl groups, will contribute to the more complex fingerprint region of the spectrum.

Table 1: Characteristic IR Frequencies for this compound and Analogues

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) in Analogues |

| Nitrile (-C≡N) | Stretching | ~2220 | 2211 (in 2-amino-4-chlorobenzonitrile) analis.com.my |

| Amino (-NH₂) | N-H Stretch | 3300-3500 | 3452, 3363 (in 2-amino-4-chlorobenzonitrile) analis.com.my |

| Aromatic C-H | Stretching | 3000-3100 | - |

| Methyl C-H | Stretching | 2850-2960 | - |

Raman Spectroscopic Investigations

Raman spectroscopy complements IR spectroscopy, and for benzonitrile derivatives, it provides valuable information on both the nitrile stretch and the vibrations of the aromatic ring. For the parent analogue, 4-(dimethylamino)benzonitrile (B74231) (DMABN), femtosecond stimulated Raman spectroscopy (FSRS) has been employed to probe the dynamics of its intramolecular charge transfer. In the charge-transfer state of DMABN in methanol, key Raman bands were identified, including the nitrile stretch at 2096 cm⁻¹, a quinoidal C=C stretch at 1582 cm⁻¹, and a ring-breathing stretch at 764 cm⁻¹. nih.gov

For this compound, the Raman spectrum is expected to show a strong band for the nitrile stretch, likely in a similar region to that of DMABN. The symmetric vibrations of the benzene (B151609) ring are also expected to be prominent. The presence of the additional amino group would likely introduce shifts in the positions and changes in the intensities of the ring vibrations compared to DMABN.

Table 2: Key Raman Active Modes in 4-(dimethylamino)benzonitrile (DMABN) Charge Transfer State

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Nitrile Stretch (ν(CN)) | 2096 |

| Quinoidal C=C Stretch (ν(CC)) | 1582 |

| Ring-breathing Stretch (ν(ph)) | 764 |

| CH Bending Vibration (δ(CH)) | 1174 |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and excited state properties of molecules, which are central to understanding phenomena like intramolecular charge transfer.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions within the substituted benzene ring. An absorption maximum near 300 nm has been suggested for this compound. In related benzonitriles, the position of the absorption maximum is sensitive to the electronic nature of the substituents and the polarity of the solvent. For instance, the absorption spectra of 4-nitro-4'-dimethylamino-azobenzene, another donor-acceptor system, show a significant bathochromic (red) shift in the absorption maximum as the solvent polarity increases, indicating a more polar ground state. researchgate.net

In the case of DMABN, the absorption spectrum typically shows a bright band centered around 4.2–4.4 eV (282-295 nm). nih.gov The introduction of an additional amino group at the 2-position in this compound is likely to cause a red-shift in the absorption maximum compared to DMABN due to the increased electron-donating capacity into the aromatic system. A related compound, 2-amino-5-(dimethylamino)benzonitrile, was used in the synthesis of a fluorescent amino acid, and while the absorption of the final product was at 430 nm, this is not representative of the benzonitrile intermediate itself. nih.gov

Fluorescence Emission Properties and Anomalous Dual Fluorescence in Related Benzonitriles

The fluorescence properties of aminobenzonitriles are of particular interest due to the phenomenon of dual fluorescence, which is famously observed in DMABN. nih.govnih.gov In nonpolar solvents, DMABN exhibits a single fluorescence band, which is attributed to emission from a locally excited (LE) state. However, in polar solvents, a second, red-shifted emission band appears, which is ascribed to emission from a twisted intramolecular charge transfer (TICT) state. nih.govacs.org In this TICT state, the dimethylamino group is twisted perpendicularly to the plane of the benzonitrile ring, leading to a large separation of charge. acs.org

The formation of the TICT state is facilitated by the stabilization of its large dipole moment by polar solvent molecules. The dual fluorescence arises from the emission from both the LE and TICT states. nih.gov The intensity ratio of the two bands is highly dependent on the solvent polarity and temperature.

For this compound, it is plausible that it would also exhibit dual fluorescence in polar solvents, given its structural similarity to DMABN. The presence of the additional amino group could potentially influence the energetics of the LE and TICT states and thus modulate the fluorescence properties. The emission of the fluorescent amino acid derivative of 2-amino-5-(dimethylamino)benzonitrile was observed at 572 nm, indicating strong charge transfer character in the excited state of the larger system. nih.gov

Table 3: Fluorescence Emission Characteristics of DMABN in Different Environments

| Solvent/Environment | Emission Type | Key Observations |

| Nonpolar Solvents | Single Emission Band (LE state) | Emission is from a near-planar locally excited state. nih.gov |

| Polar Solvents | Dual Emission Bands (LE and ICT states) | A second, red-shifted band from a twisted intramolecular charge transfer state appears. nih.gov |

| Gas Phase | Single Emission Band (LE state) | Fluorescence is primarily from the LE state. nih.gov |

Phosphorescence and Luminescence Studies

In general, for organic molecules, phosphorescence (emission from a triplet excited state) is often weaker and at a longer wavelength than fluorescence (emission from a singlet excited state). It is typically observed at low temperatures in rigid matrices to minimize non-radiative decay processes. Given the extensive research on the singlet excited states of DMABN and its analogues due to the dual fluorescence phenomenon, the triplet states have received comparatively less attention. It can be inferred that this compound would also possess a triplet excited state, but its phosphorescence characteristics would require dedicated experimental investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule such as this compound, with its distinct arrangement of substituents on a benzene ring, NMR is crucial for confirming the precise isomeric structure and assigning signals to each specific proton and carbon atom.

Proton (¹H) NMR Spectral Assignments and Interpretation

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In this compound, the spectrum is expected to show distinct signals for the aromatic protons, the amino (-NH₂) protons, and the dimethylamino (-N(CH₃)₂) protons.

The chemical shifts (δ) are influenced by the electron-donating effects of the amino and dimethylamino groups and the electron-withdrawing effect of the nitrile group. The aromatic region would display a characteristic splitting pattern dictated by the ortho, meta, and para relationships between the protons.

Expected ¹H NMR Spectral Data:

Aromatic Protons (H-3, H-5, H-6): These protons appear in the downfield region, typically between 6.0 and 7.5 ppm. The strong electron-donating amino and dimethylamino groups shield these protons, shifting them upfield compared to unsubstituted benzene (7.34 ppm).

H-3: Being ortho to both the amino and dimethylamino groups, it would experience significant shielding and appear as a doublet.

H-5: Positioned ortho to the dimethylamino group and meta to the amino group, this proton would appear as a doublet of doublets.

H-6: Located ortho to the nitrile group and meta to the dimethylamino group, it would be the most deshielded of the aromatic protons and appear as a doublet.

Amino Protons (-NH₂): This signal typically appears as a broad singlet due to quadrupole broadening and chemical exchange. Its chemical shift is variable and can be found in the range of 5.0–5.5 ppm. vulcanchem.com

Dimethylamino Protons (-N(CH₃)₂): The six protons of the two methyl groups are chemically equivalent and thus appear as a sharp singlet, typically in the range of 2.8–3.1 ppm. vulcanchem.com

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -N(CH₃)₂ | ~3.0 | Singlet (s) | N/A |

| -NH₂ | ~5.2 | Broad Singlet (br s) | N/A |

| Aromatic H | 6.5 - 7.5 | Multiplet (m) | ~2-9 |

Carbon-13 (¹³C) NMR Chemical Shift Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. In proton-decoupled ¹³C NMR spectra, each unique carbon atom gives a single peak, allowing for the determination of the total number of non-equivalent carbons.

For this compound, seven distinct signals are expected in the aromatic and substituent regions: five for the benzene ring carbons, one for the nitrile carbon, and one for the dimethylamino methyl carbons. The chemical shifts are highly dependent on the electronic effects of the substituents.

Expected ¹³C NMR Chemical Shifts:

Nitrile Carbon (-CN): This carbon is typically found in the 115-125 ppm range.

Aromatic Carbons (C1-C6): These carbons resonate between 100 and 155 ppm.

C1 (ipso-CN): The carbon attached to the nitrile group would be found around 100-110 ppm.

C2 (ipso-NH₂): The carbon bearing the amino group would be significantly shielded, appearing upfield.

C4 (ipso-N(CH₃)₂): The carbon attached to the dimethylamino group would also be strongly shielded.

C3, C5, C6: The chemical shifts of these carbons are determined by the combined electronic effects of the three substituents.

Dimethylamino Carbons (-N(CH₃)₂): The methyl carbons are highly shielded and appear far upfield, typically around 40 ppm.

| Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -N(CH₃)₂ | ~40 |

| Aromatic C1 (ipso-CN) | ~105 |

| Aromatic C3 | ~110 |

| Aromatic C5 | ~120 |

| Nitrile (-CN) | ~122 |

| Aromatic C6 | ~135 |

| Aromatic C2 (ipso-NH₂) | ~150 |

| Aromatic C4 (ipso-N(CH₃)₂) | ~152 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides fundamental data, 2D NMR experiments are essential for definitive structural confirmation by revealing correlations between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons ('H-¹H J-coupling). sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the coupled aromatic protons (H-5 with H-6), confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (¹JCH coupling). sdsu.edu An HSQC spectrum would definitively link each aromatic proton signal (H-3, H-5, H-6) to its corresponding carbon signal (C-3, C-5, C-6) and the dimethylamino proton signal to the methyl carbon signal.

Time-Resolved Spectroscopic Techniques for Excited State Dynamics

Time-resolved spectroscopy probes the transient phenomena that occur in molecules after they absorb light. For compounds like this compound, these techniques are vital for understanding the dynamics of excited states, particularly processes like intramolecular charge transfer (ICT), which are characteristic of donor-acceptor substituted aromatic systems.

Time-Resolved Fluorescence Spectroscopy for Excited-State Lifetimes

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time following excitation with a short pulse of light. This decay is often exponential, and the time it takes for the intensity to decrease to 1/e of its initial value is the excited-state lifetime (τ).

In many donor-acceptor molecules like the related 4-(dimethylamino)benzonitrile (DMABN), a phenomenon known as dual fluorescence is observed. iupac.org This arises from the existence of two distinct emissive excited states:

Locally Excited (LE) State: An initial π-π* state where the electron density is largely confined to the benzonitrile moiety.

Intramolecular Charge Transfer (ICT) State: A state formed from the LE state, involving a significant transfer of electron density from the donor (dimethylamino) group to the acceptor (benzonitrile) group. This process is often accompanied by a twisting of the dimethylamino group relative to the phenyl ring (Twisted Intramolecular Charge Transfer, or TICT model). nih.gov

For this compound, with two donor groups, the excited-state dynamics are expected to be complex. Time-resolved fluorescence would be used to measure the lifetimes of any emissive states. In a polar solvent, one might expect to observe the decay of an initial LE state and the corresponding rise and subsequent decay of an ICT state. The lifetimes provide critical information on the rates of the charge transfer process and other non-radiative decay pathways. In DMABN, the LE to ICT conversion occurs on a picosecond timescale. iupac.org

| Excited State | Typical Lifetime (in polar solvents, based on analogues) | Description |

|---|---|---|

| Locally Excited (LE) | Picoseconds (e.g., ~4 ps for DMABN) | Initial excited state before charge transfer. |

| Intramolecular Charge Transfer (ICT) | Nanoseconds | Charge-separated state responsible for the redshifted fluorescence band. |

Transient Absorption Spectroscopy for Intermediate Species Identification

Transient Absorption (TA) spectroscopy, also known as flash photolysis, is a pump-probe technique used to detect and characterize short-lived intermediate species. An intense, short "pump" pulse excites the molecule, and a weaker "probe" pulse, delayed in time, measures the absorption spectrum of the excited molecules. By varying the delay between the pump and probe, one can follow the evolution of transient species.

This technique is crucial for identifying non-emissive states or states that are difficult to observe with fluorescence. For DMABN in acetonitrile, TA spectra show the decay of absorption bands associated with the LE state (e.g., around 680-710 nm) and the simultaneous rise of bands corresponding to the ICT/TICT state (e.g., around 320 nm and 420 nm). nih.govacs.orgacs.org The band at ~420 nm, in particular, strongly resembles the absorption of the benzonitrile radical anion, providing strong evidence for the charge-separated nature of the ICT state. aip.org

In the case of this compound, TA spectroscopy would be used to:

Identify the spectral signatures of the initial LE state.

Track the formation of the ICT state and identify its characteristic absorption bands.

Determine the kinetics of the LE → ICT transition, which should correlate with the data from time-resolved fluorescence.

Probe for any other intermediate or competing excited states that may arise due to the presence of the second amino group, which could influence the charge transfer pathway.

| Transient Species | Characteristic Absorption Bands (in polar solvents, based on DMABN) |

|---|---|

| LE State | ~680 - 710 nm |

| ICT/TICT State | ~320 nm and ~420 nm |

Femtosecond Laser Flash Photolysis Investigations

Upon photoexcitation, DMABN exhibits a complex series of events involving intramolecular charge transfer (ICT), leading to the phenomenon of dual fluorescence in polar solvents. nih.govnih.gov This process involves the formation of a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state. nih.govacs.org Femtosecond transient absorption spectroscopy has been instrumental in tracking the evolution of these transient species.

Immediately following photoexcitation of DMABN, a transient absorption spectrum appears, which is attributed to the initially formed LE state. This state is characterized by an absorption band in the near-infrared region. nih.govacs.org In nonpolar solvents, this LE state is the primary excited species observed. acs.org

In polar solvents such as acetonitrile, the dynamics are more complex. The initially populated LE state undergoes a rapid transformation to the TICT state. nih.govaip.org This process is characterized by the decay of the LE absorption band and the simultaneous rise of new absorption bands corresponding to the TICT state. acs.orgaip.org The TICT state in DMABN has characteristic absorption maxima at approximately 420 nm and 325 nm. nih.govacs.org

The table below summarizes the key transient absorption bands observed for DMABN in different solvent environments, which can be considered indicative of the potential behavior of this compound.

| Solvent | Transient Species | Absorption Maxima (nm) | Decay Time Constant (approx.) |

|---|---|---|---|

| n-hexane (nonpolar) | LE | ~750, ~460 | - |

| Acetonitrile (polar) | LE | ~710 | ~4 ps |

| TICT | ~420, ~325 | - |

The kinetics of the LE to TICT state conversion are highly dependent on the solvent polarity. In polar solvents, this transformation is very rapid, occurring on a picosecond timescale. nih.gov For instance, in acetonitrile, the decay of the LE absorption and the rise of the TICT absorption have a time constant of roughly 4 ps. nih.govacs.org

The presence of an additional amino group at the 2-position in this compound is expected to influence its photophysical properties compared to DMABN. This additional electron-donating group could potentially affect the energies of the LE and TICT states, as well as the kinetics of their interconversion. It may lead to shifts in the absorption maxima of the transient species and alter the lifetime of the excited states. However, without direct experimental data, these effects remain speculative.

Chemical Reactivity and Mechanistic Transformations of 2 Amino 4 Dimethylamino Benzonitrile

Reaction Mechanisms of Constituent Functional Groups

The chemical character of 2-Amino-4-(dimethylamino)benzonitrile is dictated by the reactivity of its nitrile and amino moieties. The benzene (B151609) ring, activated by two potent electron-donating groups (amino and dimethylamino), and deactivated by the electron-withdrawing nitrile group, presents a complex system for chemical transformations.

Nitrile Group Reactivity (e.g., Reduction to Amines, Hydrolysis to Carboxylic Acids)

The nitrile group (C≡N) is a versatile functional group characterized by a strongly polarized triple bond with an electrophilic carbon atom, making it susceptible to nucleophilic attack. openstax.org

Reduction to Amines: The nitrile group can be completely reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically employed for this transformation. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the nitrile, forming an intermediate imine anion. libretexts.org This is followed by a second hydride addition to yield a dianion. openstax.org Subsequent quenching with an aqueous workup protonates the dianion, yielding the corresponding primary amine, [2-(aminomethyl)-5-(dimethylamino)aniline]. openstax.orglibretexts.org

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. openstax.org The process typically proceeds through an amide intermediate. chemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. libretexts.orgchemistrysteps.com After a proton transfer, tautomerization of the resulting imidic acid yields an amide. Further hydrolysis of the amide, under the same acidic conditions, leads to the formation of the corresponding carboxylic acid, [2-amino-4-(dimethylamino)benzoic acid], and an ammonium (B1175870) ion. chemistrysteps.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion (OH⁻) directly attacks the electrophilic nitrile carbon. openstax.orgchemistrysteps.com The resulting imine anion is protonated by water to give a hydroxy imine, which then tautomerizes to an amide. openstax.org Continued hydrolysis of the amide in the basic solution yields a carboxylate salt. Subsequent acidification is required to produce the final carboxylic acid. openstax.org

Table 1: Key Reactions of the Nitrile Group

| Reaction Type | Reagent(s) | Product | General Mechanism |

|---|---|---|---|

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine | Nucleophilic addition of two hydride equivalents followed by protonation. openstax.org |

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Carboxylic Acid | Protonation of nitrogen, nucleophilic attack by water, tautomerization to amide, then further hydrolysis. chemistrysteps.com |

| Base-Catalyzed Hydrolysis | 1. ⁻OH, H₂O, Heat 2. H₃O⁺ | Carboxylic Acid | Nucleophilic attack by hydroxide, tautomerization to amide, further hydrolysis to carboxylate, then protonation. openstax.org |

Amino Group Reactivity (e.g., Substitution, Oxidation, Alkylation)

The presence of a primary aromatic amino group (-NH₂) and a tertiary dimethylamino group (-N(CH₃)₂) significantly influences the molecule's reactivity. Both are strong activating groups, directing electrophilic aromatic substitution to the ortho and para positions.

Substitution: The primary amino group can undergo various substitution reactions. For instance, it can be involved in diazotization by reacting with nitrous acid (generated from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of functional groups onto the aromatic ring.

Oxidation: Aromatic amines are susceptible to oxidation. nih.gov The oxidation of the primary or tertiary amine can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation may lead to the formation of colored polymeric products. Stronger oxidation can be complex and may lead to degradation of the aromatic ring. The visible-light-driven aerobic oxidation of amines to nitriles has been demonstrated using catalysts like hydrous ruthenium oxide supported on TiO₂, although this typically applies to primary benzylic amines. acs.org

Alkylation: The primary amino group can be alkylated using alkyl halides. This reaction proceeds via nucleophilic substitution, where the nitrogen atom of the amino group attacks the electrophilic carbon of the alkyl halide. This process can lead to a mixture of mono-, di-, and even tri-alkylated products (quaternary ammonium salts), making selective mono-alkylation challenging.

Photoreactivity and Photoinduced Chemical Processes

The photochemistry of this compound is expected to be rich and complex, largely influenced by intramolecular charge transfer (ICT) processes, a phenomenon extensively studied in its close analog, 4-(dimethylamino)benzonitrile (B74231) (DMABN). sigmaaldrich.comacs.org DMABN is a classic model compound for dual fluorescence, where photoexcitation leads to a locally excited (LE) state that can convert to a twisted intramolecular charge transfer (TICT) state in polar solvents. nih.govnih.govresearchgate.net

Photoinduced Oxidation Mechanisms and Radical Cation Formation

Aromatic amines are recognized as aquatic contaminants whose phototransformation can be initiated by excited triplet states of dissolved organic matter, involving a one-electron oxidation to produce a radical cation. nih.gov

For the analog DMABN, laser flash photolysis studies have confirmed that direct photoexcitation or reaction with excited triplet photosensitizers (like carbonyl compounds) leads to a one-electron oxidation, producing the radical cation (DMABN˙⁺). nih.gov This process is a key step in its photoinduced reactions. The rate constants for the quenching of various excited triplet states by DMABN are high, falling in the range of 3 × 10⁷ to 5 × 10⁹ M⁻¹ s⁻¹. nih.gov

Given this precedent, this compound is expected to undergo a similar photoinduced oxidation. The presence of two electron-donating groups (amino and dimethylamino) would likely facilitate this one-electron oxidation process, potentially lowering the oxidation potential compared to DMABN. Upon photoexcitation, an electron is ejected or transferred to a suitable acceptor, resulting in the formation of the this compound radical cation.

Table 2: Photochemical Parameters for the Analog DMABN

| Process | Parameter | Value | Note |

|---|---|---|---|

| Triplet Quenching by DMABN | Second-order rate constant (kₒ) | 3 × 10⁷ – 5 × 10⁹ M⁻¹ s⁻¹ | Represents the rate of reaction between DMABN and various excited triplet photosensitizers. nih.gov |

| DMABN˙⁺ Transformation | First-order rate constant | ≤ 5 × 10³ s⁻¹ | Estimated rate for the transformation of the radical cation leading to photodegradation. nih.gov |

Photostability and Degradation Pathways under Environmental Conditions

The photostability of this compound in environmental contexts is intrinsically linked to the fate of its radical cation. For DMABN, studies in aqueous phases show that the decay kinetics of its radical cation (DMABN˙⁺) are significantly influenced by the presence of oxygen. nih.gov The decay is dominated by a second-order reaction with the superoxide (B77818) radical anion (O₂˙⁻), which is formed when the initially ejected electron is captured by dissolved oxygen. nih.gov

This reaction between the radical cation and superoxide is a crucial step in the photodegradation pathway. The first-order rate constant for the intrinsic transformation of the DMABN radical cation, which leads to photodegradation, was estimated to be relatively slow (≤ 5 × 10³ s⁻¹). nih.gov This suggests that in oxygenated aquatic environments, the primary degradation route for the radical cation of such compounds is likely its reaction with superoxide. The resulting products would be further oxidized species, potentially leading to ring-opening and mineralization over time. The presence of the additional primary amino group in this compound could introduce additional degradation pathways, as this group is also susceptible to photo-oxidation.

Academic Research Applications and Contributions of 2 Amino 4 Dimethylamino Benzonitrile

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

2-Amino-4-(dimethylamino)benzonitrile serves as a valuable intermediate and building block in organic chemistry, leveraging its distinct arrangement of amino, dimethylamino, and nitrile functional groups to construct complex molecules.

Precursors for Advanced Organic Materials

Currently, there is limited specific information available in the search results detailing the direct use of this compound as a monomer or primary precursor for the synthesis of advanced organic materials such as functional polymers or specialized dyes.

Building Blocks for Complex Heterocyclic Systems

The utility of 2-aminobenzonitrile (B23959) derivatives, including this compound, is well-established in the synthesis of nitrogen-containing heterocyclic systems, which are significant scaffolds in medicinal chemistry and materials science. A primary application is in the construction of quinoline (B57606) and quinazoline (B50416) rings.

One-pot reactions utilizing 2-aminobenzonitriles have been developed to afford polysubstituted 4-aminoquinolines. These transition-metal-free, base-promoted syntheses involve the reaction of a 2-aminobenzonitrile with compounds like ynones. The process is initiated by an aza-Michael addition, followed by an intramolecular annulation (cyclization) to form the quinoline structure. This method is noted for its operational simplicity and high atom economy, providing good to excellent yields. vulcanchem.com

A general mechanistic pathway for this transformation involves the initial deprotonation of the 2-amino group, which then acts as a nucleophile, attacking the ynone. This is followed by a C-cyclization and subsequent aromatization to yield the final 4-aminoquinoline (B48711) product. vulcanchem.com

Furthermore, 2-aminobenzonitriles are key intermediates in the synthesis of 4-aminoquinazolines and 2-aminoquinazoline (B112073) derivatives. For instance, N'-(2-cyanophenyl)-N,N-dimethylformamidine, which can be prepared from 2-aminobenzonitrile, serves as a direct precursor to these heterocyclic systems. Another approach involves the acid-mediated reaction of 2-aminobenzonitriles with N-benzyl cyanamides to produce 2-amino-4-iminoquinazolines.

The following table summarizes a representative reaction for this application:

| Reactants | Product Class | Reaction Type | Key Features |

| 2-Aminobenzonitriles and Ynones | Polysubstituted 4-Aminoquinolines | aza-Michael addition / intramolecular annulation | Transition-metal-free, Base-promoted, High atom-economy |

| 2-Aminobenzonitriles and N-Benzyl Cyanamides | 2-Amino-4-iminoquinazolines | Acid-mediated [4+2] annulation | Direct synthesis of amino-substituted quinazolines |

Contributions to Biophysical and Bioimaging Research Methodologies

While the broader class of aminobenzonitrile derivatives has been explored for photophysical properties, specific contributions of this compound to the following biophysical and bioimaging methodologies are not detailed in the available literature.

Design and Characterization of Fluorescent Unnatural Amino Acids (Uaas)

There is no direct information found indicating that this compound has been used as a precursor in the design or synthesis of fluorescent unnatural amino acids. Research in this area often employs isomers or other derivatives to create novel fluorescent probes. For example, the related isomer, 2-amino-5-(dimethylamino)benzonitrile, has been used to synthesize the fluorescent amino acid 7-(dimethylamino)acridon-2-ylalanine (Dad), but this does not apply to the title compound.

Application in Fluorescence Resonance Energy Transfer (FRET) Studies

No specific instances of this compound or its direct derivatives being used as FRET probes are documented in the search results. The application in FRET is contingent on the molecule possessing suitable fluorescent properties and being incorporated into a donor-acceptor pair, for which there is currently no evidence.

Use in Fluorescence Polarization (FP) Assays

Similarly, there is no available information on the use of this compound as a fluorescent tracer in fluorescence polarization assays. Such applications require a molecule with stable and sensitive fluorescence, which has not been characterized for this specific compound in the context of FP assays.

Investigation in Medicinal Chemistry Research (Mechanism-Focused)

The scaffold of this compound, characterized by its aminobenzonitrile core, serves as a valuable starting point for the design and synthesis of novel therapeutic agents. Researchers in medicinal chemistry have extensively explored structural analogues of this compound, leading to the discovery of derivatives with a wide range of biological activities. These investigations are often mechanism-focused, aiming to understand how these molecules interact with biological systems at a molecular level to exert their effects.

Exploration of Potential Biological Activities (e.g., anti-inflammatory, anticancer, antimicrobial activities of structural analogues)

Structural analogues of this compound have demonstrated significant potential across several key areas of therapeutic interest, including anticancer, anti-inflammatory, and antimicrobial applications.

Anticancer Activities: The benzonitrile (B105546) and aminonitrile frameworks are present in numerous compounds investigated for their cytotoxic effects against cancer cell lines. For instance, a series of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes, which are structurally related, were synthesized and evaluated for their cytotoxic activities against six human tumor cell lines using the MTT assay. nih.gov Several of these compounds showed significant activity, inducing apoptosis in cancer cells. nih.gov Similarly, derivatives of 2,4-diaminopyrimidine-5-carbonitrile (B135015) have been synthesized and tested against human breast (MCF-7), cervical (C33A), oral (KB), and prostate (DU-145) cancer cell lines, with some compounds exhibiting potent anticancer activity. cbijournal.com Other research has focused on 2-phenylacrylonitrile (B1297842) derivatives, with one compound in particular showing strong inhibitory activity against HCT116 (colon cancer) and BEL-7402 (liver cancer) cells, with IC50 values of 5.9 nM and 7.8 nM, respectively. nih.gov Furthermore, cyanopyridone derivatives have also been identified as potent anticancer agents, with one compound demonstrating an IC50 value of 2.71 µM against the HepG2 liver cancer cell line. mdpi.com

Anti-inflammatory Activities: The search for novel anti-inflammatory agents has led to the investigation of compounds structurally similar to this compound. A study on 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives revealed significant anti-inflammatory properties. nih.gov In assays using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, these compounds effectively inhibited the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.govmdpi.com The mechanism is linked to the activation of the NRF2 antioxidant pathway, which in turn negatively controls the NF-κB signaling pathway involved in inflammation. nih.gov

Antimicrobial Activities: The benzonitrile moiety is a key feature in various compounds screened for antimicrobial properties. In one study, newly synthesized benzonitrile and naphthonitrile derivatives were tested for their activity against Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov One specific derivative, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile, showed significant activity against both types of bacteria and was particularly potent against the fungus Botrytis fabae, with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL. nih.gov Other studies on N-substituted-β-amino acid derivatives and 2-amino-4-chloropyridine (B16104) derivatives have also reported compounds with good to significant activity against bacteria like Staphylococcus aureus and fungi such as Aspergillus niger. researchgate.netmdpi.com

| Activity | Compound Class / Derivative | Key Findings | Reference |

|---|---|---|---|

| Anticancer | 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes | Significant cytotoxic activity against six human tumor cell lines. | nih.gov |

| Anticancer | 2,4-diaminopyrimidine-5-carbonitrile derivatives | Potent to moderate activity against MCF-7, C33A, KB, and DU-145 cancer cell lines. | cbijournal.com |

| Anticancer | 2-phenylacrylonitrile derivatives | IC50 values as low as 5.9 nM against HCT116 colon cancer cells. | nih.gov |

| Anti-inflammatory | 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives | Inhibited production of NO, IL-1β, IL-6, and TNF-α in RAW 264.7 cells. | nih.gov |

| Antimicrobial | (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | MIC of 6.25 μg/mL against Botrytis fabae. | nih.gov |

| Antimicrobial | 2-amino-4-chloropyridine derivatives | Significant activity against various bacterial and fungal strains. | researchgate.net |

Studies of Molecular Interactions with Biological Targets (e.g., enzymes, receptors)

Understanding the interaction between a potential drug molecule and its biological target is fundamental to mechanism-focused drug discovery. For analogues of this compound, research has identified several key molecular targets and interaction mechanisms.

Enzyme Inhibition: Many nitrile-containing compounds exert their biological effects by inhibiting specific enzymes. For example, certain 2,4-diaminopyrimidine-5-carbonitrile derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. cbijournal.com Molecular docking studies have helped to elucidate the potential binding modes of these compounds within the EGFR active site. cbijournal.com Similarly, some 2-phenylacrylonitrile derivatives have been shown to act as tubulin inhibitors. nih.gov They inhibit the polymerization of tubulin, a critical process for cell division, thereby arresting cancer cells in the G2/M phase of the cell cycle. nih.gov The mechanism of action for some antiparasitic and antibacterial analogues involves the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), an essential enzyme for energy metabolism in anaerobic organisms. nih.gov

Protein-Protein Interaction Disruption: Some compounds function not by inhibiting an enzyme's active site, but by disrupting critical protein-protein interactions. The anti-inflammatory activity of certain 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives is attributed to their ability to disrupt the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2. nih.gov This disruption stabilizes NRF2, allowing it to translocate to the nucleus and activate the expression of cytoprotective genes. nih.gov

DNA Intercalation: Another mechanism of action, particularly for anticancer compounds, is direct interaction with DNA. Biophysical studies on 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile derivatives have shown that they can bind to calf thymus DNA (ctDNA). researchgate.net Molecular fluorescence data suggest that these compounds interact with DNA preferentially through intercalation, inserting themselves between the base pairs of the DNA helix, which can disrupt DNA transcription and replication processes. researchgate.net

| Compound Class / Derivative | Biological Target | Mechanism of Interaction | Reference |

|---|---|---|---|

| 2,4-diaminopyrimidine-5-carbonitrile derivatives | Epidermal Growth Factor Receptor (EGFR) | Enzyme inhibition | cbijournal.com |

| 2-phenylacrylonitrile derivatives | Tubulin | Inhibition of polymerization | nih.gov |

| 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives | KEAP1-NRF2 | Disruption of protein-protein interaction | nih.gov |

| 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile | DNA | Intercalation | researchgate.net |

Analytical Chemistry Methodologies and Reference Standards

The accurate detection, quantification, and quality control of chemical compounds are essential in research and pharmaceutical development. This requires robust analytical methods and high-purity reference standards.

Development of Analytical Methods for Detection and Quantification of Related Compounds

The analysis of aminobenzonitrile derivatives and related compounds in various matrices, such as biological and environmental samples, relies on well-established analytical techniques. The complexity of these samples often necessitates a combination of separation and detection methods to ensure sensitivity and selectivity. cdc.gov

Commonly employed techniques include:

Chromatography: High-performance liquid chromatography (HPLC) and high-resolution gas chromatography (HRGC) are standard methods for separating the target compound from other components in a mixture. cdc.gov

Mass Spectrometry (MS): When coupled with chromatography (e.g., GC-MS or LC-MS), mass spectrometry provides highly sensitive and specific detection by identifying compounds based on their mass-to-charge ratio and fragmentation patterns. cdc.govnih.gov

Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the structural elucidation and confirmation of synthesized compounds. nih.govnih.gov

The development of these methods often involves optimizing extraction techniques to isolate the compound of interest from the sample matrix and using matrix spikes to ensure accurate quantification. cdc.gov For non-protein amino acids and their derivatives, the presence in trace amounts within complex biological samples makes robust and validated analytical methods particularly critical. nih.gov

Utilization as Reference Standards in Chemical and Pharmaceutical Research

In the pharmaceutical industry, reference standards are highly purified compounds that are used as a benchmark for confirming the identity, purity, strength, and quality of drug substances and products. usp.org A compound like this compound, or a closely related derivative, can serve as a reference standard in several capacities.

Primary vs. Secondary Standards: Reference standards are categorized as either primary or secondary. Primary standards are established by a pharmacopeial body (e.g., USP, EP) and are accepted as being of the highest purity without reference to other standards. bloompublichealth.com Secondary standards, also known as working standards, are qualified against a primary standard and are used for routine quality control testing. bloompublichealth.com

The establishment of a reference standard involves a comprehensive characterization process to confirm its structure and determine its purity with a high degree of accuracy. usp.org This process includes a battery of analytical tests to identify and quantify any impurities, such as related substances, residual solvents, and water content. usp.org Once qualified, these standards are used in analytical procedures to:

Calibrate analytical instruments.

Validate analytical methods.

Perform system suitability checks.

Quantify the amount of active pharmaceutical ingredient (API) in a sample.

Identify and quantify impurities.

The availability of well-characterized reference materials is a cornerstone of Good Manufacturing Practices (GMP) and is essential for ensuring the consistency and quality of pharmaceutical products. bloompublichealth.comsigmaaldrich.com

Future Directions and Emerging Research Avenues

Development of Novel Derivatives with Tunable Photophysical and Electronic Properties

A significant future direction lies in the rational design and synthesis of novel derivatives of 2-Amino-4-(dimethylamino)benzonitrile to achieve precisely controlled photophysical and electronic characteristics. Building on the foundational understanding of parent molecules like 4-(dimethylamino)benzonitrile (B74231) (DMABN), researchers can modify the core structure to fine-tune properties such as fluorescence quantum yield, emission wavelength, and sensitivity to the local environment.

Strategies for creating these novel derivatives include:

Introducing various substituent groups: The synthesis of new 2-amino-3-cyanopyridines and quinazoline (B50416) derivatives has demonstrated that the addition of different functional groups can significantly alter the molecule's properties. mdpi.comresearchgate.netnih.gov For instance, incorporating electron-donating or electron-withdrawing groups onto the benzonitrile (B105546) ring can modulate the intramolecular charge transfer (ICT) character, a key factor in the fluorescence behavior of related compounds like DMABN. acs.orgnih.gov

Creating hybrid structures: The development of 4-stilbenylamino quinazoline derivatives showcases a strategy of combining active molecular fragments to create hybrids with enhanced properties. mdpi.com This approach could be applied to this compound to develop compounds with tailored characteristics for specific applications.

Stereochemical and regiochemical control: As seen in studies of trisubstituted pyran derivatives, controlling the stereochemistry and regiochemistry is crucial for determining the biological activity and interaction with specific targets. nih.gov This principle can be extended to the design of novel aminobenzonitrile derivatives for applications in materials science and medicinal chemistry.

The goal of this research is to create a library of compounds with a spectrum of properties, enabling the selection of the optimal molecule for a given application, be it in organic light-emitting diodes (OLEDs), fluorescent probes, or as components in molecular switches.

| Strategy | Objective | Example from Related Compounds | Potential Outcome for this compound Derivatives |

|---|---|---|---|

| Substitution Modification | Tune electronic properties and ICT character | Synthesis of various 4-stilbenylamino quinazoline derivatives. mdpi.com | Control of emission color and environmental sensitivity. |

| Molecular Hybridization | Combine functionalities for enhanced performance | Creation of 2,4-dianilinopyrimidine derivatives. mdpi.com | Development of multifunctional materials or probes. |

| Stereo/Regio-selective Synthesis | Achieve specific interactions with targets | Asymmetric synthesis of trisubstituted pyran derivatives. nih.gov | Enhanced selectivity and efficiency in sensing or biological applications. |

Advanced Computational Approaches for Predictive Modeling of Chemical Behavior

The complex photophysics of molecules like 4-(dimethylamino)benzonitrile (DMABN), a close analog of the subject compound, has been a subject of intense theoretical study. nih.govresearchgate.netnih.gov Future research will increasingly rely on sophisticated computational methods to predict and understand the behavior of this compound and its derivatives before they are synthesized.

Key computational approaches include:

Nonadiabatic Molecular Dynamics Simulations: These simulations are crucial for understanding the excited-state dynamics, including the processes of dual fluorescence and intramolecular charge transfer. nih.govresearchgate.netnih.gov By simulating the transient absorption spectra, researchers can assign spectral signals to specific molecular geometries and electronic states. nih.govnih.gov

High-Level Quantum Chemical Methods: The use of methods like the second-order approximate coupled cluster singles and doubles (CC2) and range-separated local hybrid functionals (RSLH) provides high accuracy for calculating excited-state potential energy surfaces and properties. acs.orgnih.gov These methods have been successfully used to investigate the controversial structure of the ICT state in DMABN. acs.org The development of new functionals, such as ωLH23ct-sir, demonstrates a move towards minimal empiricism and improved accuracy for both singlet and triplet excitations. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): To accurately model the behavior of these molecules in solution, QM/MM approaches are employed. This method treats the solute molecule with high-level quantum mechanics while the solvent is modeled with classical molecular mechanics, providing a balance between accuracy and computational cost. nih.gov

These advanced computational tools will enable the in silico design of novel derivatives with desired properties, accelerating the discovery process and providing deep insights into the fundamental mechanisms governing their function.

| Computational Method | Primary Application | Key Insights Provided |

|---|---|---|

| Nonadiabatic Molecular Dynamics | Simulating excited-state processes over time. nih.govresearchgate.net | Mechanisms of fluorescence, internal conversion, and ICT state formation. nih.gov |

| Coupled-Cluster (CC2) Methods | Accurate calculation of excited-state energies and structures. acs.orgnih.gov | Detailed geometry of locally excited and charge-transfer states. acs.org |

| Range-Separated Local Hybrid Functionals | High accuracy for various excitation types (e.g., charge-transfer, triplet). nih.gov | Predictive modeling of potential energy curves and excitation energies. nih.gov |

| QM/MM Simulations | Modeling solute-solvent interactions. nih.gov | Understanding the influence of solvent polarity on photophysical behavior. |

Integration into Multidisciplinary Research Platforms for Complex Systems

The future of research involving this compound and its derivatives will likely see their integration into broader, multidisciplinary research platforms. This involves combining experimental synthesis and spectroscopy with advanced computational modeling and data science to tackle complex scientific problems.

Such platforms could facilitate:

High-Throughput Screening: By combining automated synthesis with rapid spectroscopic characterization and computational prediction, vast libraries of derivatives could be screened for specific properties. This approach would accelerate the discovery of new materials for electronics or new probes for biological imaging.

Systems Chemistry Approaches: Understanding how these molecules behave in complex environments, such as within a living cell or as part of a functional device, requires a systems-level approach. Integrating data from various sources (spectroscopy, microscopy, computational simulations) will be key to building comprehensive models of these systems.

Development of Smart Materials: Derivatives of this compound could be incorporated into polymers or other materials to create "smart" systems that respond to external stimuli (e.g., changes in polarity, temperature, or the presence of a specific analyte) with a detectable optical signal.

This integration requires collaboration between synthetic chemists, spectroscopists, computational chemists, and engineers to bridge the gap between fundamental molecular properties and real-world applications.

Exploration of New Applications in Sensing and Molecular Probes

A particularly promising avenue for future research is the development of new sensors and molecular probes based on the this compound scaffold. The sensitivity of related aminobenzonitrile and aminopyridine derivatives to their local environment makes them excellent candidates for these applications.

Emerging applications include:

Fluorescent Molecular Sensors: Derivatives of 2-amino-3-cyanopyridine (B104079) have been shown to act as fluorescent sensors for monitoring processes like photopolymerization. mdpi.com The high sensitivity of their fluorescence emission to changes in the microenvironment allows for real-time tracking of chemical reactions. mdpi.com

Chemosensors for Biorelevant Molecules: The core structure can be functionalized with specific recognition units to create chemosensors for important biological molecules or ions. nih.gov The design of probes that can detect amino acids, for example, is an active area of research where these compounds could play a role. nih.gov

Dual-Role Components: Research on 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives has shown they can act as both fluorescent sensors and co-initiators in photopolymerization reactions. mdpi.com This dual functionality is highly desirable for creating more efficient and integrated chemical systems.

Future work will focus on designing derivatives with high selectivity and sensitivity for specific targets, as well as adapting them for use in complex media such as biological fluids and industrial process streams.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.